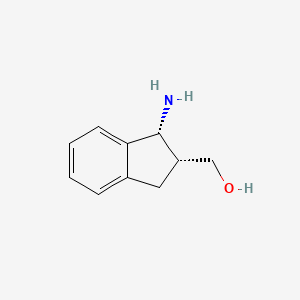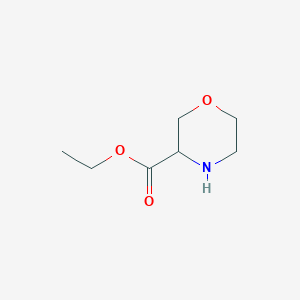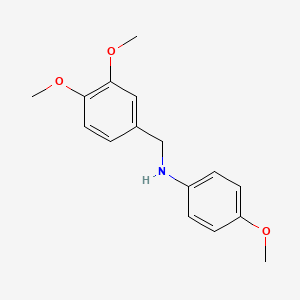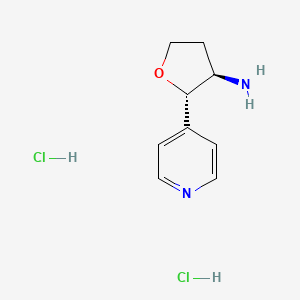
1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride (DFMS) is a chemical compound that has gained significant attention in scientific research. It is a sulfonyl chloride derivative that is widely used in the synthesis of various organic compounds. DFMS has shown promising results in various research applications, including drug development, biochemistry, and medicinal chemistry.
Wirkmechanismus
1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride exerts its biological effects by inhibiting the activity of enzymes that are involved in various cellular processes. It binds to the active site of the enzyme, preventing it from carrying out its function. This compound has been shown to be a potent inhibitor of carbonic anhydrase, which is involved in the regulation of pH in the body. By inhibiting carbonic anhydrase, this compound can alter the pH of the surrounding environment, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell death. This compound has also been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for lab experiments. It is easy to synthesize, and the yield is high. This compound is also stable under various conditions, making it suitable for various experimental setups. However, this compound has some limitations. It can be toxic at high concentrations, and caution should be taken when handling it. Additionally, this compound can react with other compounds, leading to the formation of unwanted by-products.
Zukünftige Richtungen
1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several potential future directions. It can be used in the development of novel drugs for various diseases, including cancer and neurodegenerative diseases. This compound can also be used in the synthesis of various organic compounds, making it a valuable tool in medicinal chemistry. Additionally, this compound can be used in the development of new methods for enzyme inhibition, leading to the discovery of new drugs.
Conclusion:
This compound (this compound) is a chemical compound that has shown promising results in various scientific research applications. It is easy to synthesize and has several advantages for lab experiments. This compound has several potential future directions, including drug development and organic synthesis. This compound is a valuable tool in medicinal chemistry and has the potential to lead to the discovery of new drugs.
Synthesemethoden
1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be synthesized by reacting 1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole with thionyl chloride. The reaction proceeds under mild conditions, and the yield of this compound is high. The synthesis of this compound is an essential step in the preparation of various organic compounds.
Wissenschaftliche Forschungsanwendungen
1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential use in drug development. It has been found to inhibit the activity of several enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-3-(methoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O3S/c1-14-3-4-5(15(7,12)13)2-11(10-4)6(8)9/h2,6H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMUZJWBHMRLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1S(=O)(=O)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2914865.png)

![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)


![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2914875.png)

![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)

![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)
